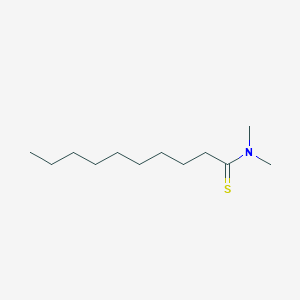![molecular formula C9H7NO3S B058568 2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl acetate CAS No. 115045-84-6](/img/structure/B58568.png)
2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) is a chemical compound belonging to the benzothiazolone family. Benzothiazolones are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) typically involves the acetylation of 2(3H)-Benzothiazolone. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is usually performed under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of 2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The acetoxy group can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts, such as sodium hydroxide or sulfuric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazolone derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
2(3H)-Benzothiazolone: The parent compound without the acetoxy group.
5-Hydroxy-2(3H)-Benzothiazolone: A hydroxylated derivative.
5-Methyl-2(3H)-Benzothiazolone: A methylated derivative.
Comparison: 2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) is unique due to the presence of the acetoxy group, which can influence its chemical reactivity and biological activity. Compared to its parent compound, the acetoxy derivative may exhibit different solubility, stability, and interaction with biological targets. The presence of the acetoxy group can also make it a useful intermediate for further chemical modifications.
Propiedades
Número CAS |
115045-84-6 |
|---|---|
Fórmula molecular |
C9H7NO3S |
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
(2-oxo-3H-1,3-benzothiazol-5-yl) acetate |
InChI |
InChI=1S/C9H7NO3S/c1-5(11)13-6-2-3-8-7(4-6)10-9(12)14-8/h2-4H,1H3,(H,10,12) |
Clave InChI |
SDSVKIDNMGLFSG-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)SC(=O)N2 |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)SC(=O)N2 |
Sinónimos |
2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Lutetium, [mu-[ethanedioato(2-)-O,O''':O',O'']]bis[ethanedioato(2-)-O,O']di-, hydrate (9CI)](/img/structure/B58494.png)





![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)


![[3-(acetyloxymethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]methyl acetate](/img/structure/B58512.png)
![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)

